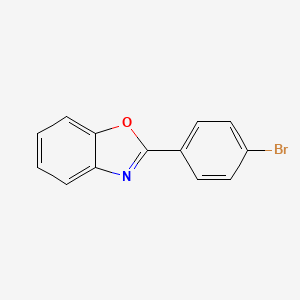

2-(4-Bromo-phenyl)-benzooxazole

Description

The exact mass of the compound 2-(4-Bromo-phenyl)-benzooxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromo-phenyl)-benzooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-phenyl)-benzooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVHJNZMSBQFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511357 | |

| Record name | 2-(4-Bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3164-13-4 | |

| Record name | 2-(4-Bromophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3164-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)benzo[d]oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-phenyl)-benzooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-(4-bromo-phenyl)-benzooxazole, a key intermediate in the development of pharmaceuticals and advanced materials. This document details various synthetic pathways, including the condensation of 2-aminophenol with 4-bromobenzaldehyde, 4-bromobenzoic acid, and 4-bromobenzoyl chloride, supported by experimental protocols and comparative data.

Core Synthesis Pathways

The synthesis of 2-(4-bromo-phenyl)-benzooxazole predominantly involves the cyclocondensation of 2-aminophenol with a 4-bromophenyl carbonyl precursor. The choice of precursor and reaction conditions significantly influences the reaction efficiency, yield, and environmental impact. The most common methods are outlined below.

Condensation of 2-Aminophenol with 4-Bromobenzaldehyde

This is a widely employed method due to the commercial availability of the starting materials and the often high yields achieved. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. Various catalysts and oxidizing agents can be used to facilitate this transformation.

Condensation of 2-Aminophenol with 4-Bromobenzoic Acid

This method involves the direct condensation of 2-aminophenol with 4-bromobenzoic acid, typically in the presence of a dehydrating agent or a catalyst that promotes amide bond formation followed by cyclization. Polyphosphoric acid (PPA) is a common reagent for this transformation, acting as both a catalyst and a solvent.[1][2]

Condensation of 2-Aminophenol with 4-Bromobenzoyl Chloride

The use of a more reactive carboxylic acid derivative, such as 4-bromobenzoyl chloride, allows for a more facile initial acylation of 2-aminophenol. The resulting N-(2-hydroxyphenyl)-4-bromobenzamide intermediate can then be cyclized to the desired product, often under milder conditions than those required for the corresponding carboxylic acid.

Quantitative Data Summary

The following table summarizes quantitative data for various reported synthesis methods of 2-(4-bromo-phenyl)-benzooxazole and its analogs, providing a comparative overview of their efficiencies.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminophenol | 4-Bromobenzaldehyde | NiFe₂O₄@SiO₂@aminoglucose | Solvent-free | 20 | 8 min | 98 | [3] |

| 2-Aminophenol | Substituted Aldehydes | Zn(OAc)₂ | Ethanol | Reflux | 180 min | 80-92 (analogues) | [4] |

| 2-Aminophenol | Benzoic Acid (analogue) | Polyphosphoric Acid (PPA) | PPA | 60-120 | 4 h | Not specified for bromo derivative | [1] |

| 2-Aminophenol | p-Chlorobenzoic Acid (analogue) | NH₄Cl | Ethanol | 80 | 6-8 h | 88 (chloro analogue) | [5] |

| 2-Aminophenol | Benzoic Acid Derivatives (analogues) | Polyphosphoric Acid (PPA) | PPA | Microwave (260W) | 4 min | Not specified for bromo derivative | [1] |

Experimental Protocols

Method 1: Catalytic Condensation of 2-Aminophenol and 4-Bromobenzaldehyde

This protocol is adapted from a general procedure for the synthesis of 2-aryl-benzooxazoles using a magnetically separable nanocatalyst.[3]

Materials:

-

2-Aminophenol (1.0 mmol)

-

4-Bromobenzaldehyde (1.0 mmol)

-

Amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles (0.05 g)[3]

Procedure:

-

In a round-bottom flask, combine 2-aminophenol (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), and the aminoglucose-functionalized silica-coated NiFe₂O₄ nanoparticle catalyst (0.05 g).[3]

-

Stir the mixture at room temperature (20 °C) under solvent-free conditions for approximately 8 minutes.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent.[3]

-

Upon completion of the reaction, add hot ethanol (10 mL) to the reaction mixture to dissolve the product.

-

Separate the magnetic catalyst using an external magnet. Wash the catalyst with hot distilled water (5 mL) and ethanol (3 mL) twice.[3]

-

Combine the filtrate and washings and allow the solution to cool to room temperature.

-

The precipitated crude product can be collected by filtration and recrystallized from ethanol if necessary.[3]

Method 2: Condensation of 2-Aminophenol with 4-Bromobenzoic Acid using Polyphosphoric Acid

This is a general procedure adapted for the synthesis of 2-(4-bromo-phenyl)-benzooxazole from reports on similar 2-aryl-benzooxazoles.[1]

Materials:

-

2-Aminophenol (10 mmol)

-

4-Bromobenzoic acid (10 mmol)

-

Polyphosphoric acid (PPA) (40 g)

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Combine 2-aminophenol (10 mmol) and 4-bromobenzoic acid (10 mmol) in a flask containing polyphosphoric acid (40 g).[1]

-

Stir the mixture at 60 °C for 2 hours, then increase the temperature to 120 °C and stir for an additional 2 hours.[1]

-

Carefully pour the hot reaction mixture into ice water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 2-(4-bromo-phenyl)-benzooxazole.

General Reaction Mechanism

Caption: Reaction mechanism for the formation of 2-(4-bromo-phenyl)-benzooxazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. jetir.org [jetir.org]

Technical Guide: Physicochemical Properties of 2-(4-bromophenyl)benzooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and structural data for 2-(4-bromophenyl)benzooxazole (CAS No: 3164-13-4). This compound is a member of the benzoxazole class of heterocycles, which are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse biological activities and unique electronic properties.[1][2]

Compound Identification and Structure

2-(4-bromophenyl)benzooxazole is an aromatic organic compound featuring a benzoxazole core substituted with a 4-bromophenyl group at the 2-position.[1] The presence of the bromine atom and the conjugated ring system are key determinants of its chemical reactivity and physical properties.[1]

Table 1: Identifiers and Structural Information for 2-(4-bromophenyl)benzooxazole

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(4-bromophenyl)-1,3-benzoxazole | |

| CAS Number | 3164-13-4 | [1][3] |

| Molecular Formula | C₁₃H₈BrNO | [1][3] |

| Synonyms | 2-(4-Bromo-phenyl)-benzooxazole, 2-(p-Bromophenyl)benzoxazole, 2-(4-Bromophenyl)benzo[d]oxazole | [1] |

| SMILES | BrC1=CC=C(C2=NC=3C(O2)=CC=CC=3)C=C1 | [1] |

| InChI | InChI=1/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | [1] |

| InChIKey | RBVHJNZMSBQFDK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits fluorescence under UV light, a characteristic feature of many benzoxazole derivatives.[1] Its solubility can vary depending on the solvent system used.[1]

Table 2: Core Physicochemical Data for 2-(4-bromophenyl)benzooxazole

| Property | Value | Reference(s) |

| Molecular Weight | 274.11 g/mol | [3] |

| Appearance | White to light-colored crystalline powder/solid | [1] |

| Melting Point | 158-159 °C | |

| Boiling Point | 339.1 °C (at 760 mmHg) | |

| Density | 1.514 g/cm³ | |

| UV-Vis (λmax) | 306 nm (in Cyclohexane) | |

| pKa (Predicted) | 0.88 ± 0.10 |

Experimental Protocols

A common and efficient method for the synthesis of 2-aryl-benzooxazoles is the condensation of a substituted o-aminophenol with an aromatic aldehyde.

General Procedure: A mixture of 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) is stirred at room temperature under solvent-free conditions in the presence of a suitable catalyst (e.g., 0.05 g of NiFe₂O₄@SiO₂@aminoglucose).[3] The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:n-hexane (1:4).[3] Upon completion, the resulting mixture is diluted with hot ethanol (~10 mL).[3] If a magnetic catalyst is used, it can be separated using an external magnet.[3] The filtrate is then cooled to room temperature to allow the crude product to precipitate.[3] Final purification is achieved by recrystallization from a suitable solvent like ethanol.[3]

The identity and purity of synthesized 2-(4-bromophenyl)benzooxazole are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[4][5]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[6]

-

Expected ¹H NMR signals: Aromatic protons of the benzoxazole and bromophenyl rings are expected to appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns depend on the substitution. The protons on the bromophenyl ring, being in a more electron-withdrawn environment, may appear further downfield.[7]

-

Expected ¹³C NMR signals: Signals for the aromatic carbons and the characteristic C=N carbon of the oxazole ring are expected.[4]

-

-

Mass Spectrometry (MS):

-

Mass spectra are typically acquired using an Electrospray Ionization (ESI) source.[5]

-

The analysis confirms the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺ or other relevant adducts.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, often with the sample prepared as a KBr disk or analyzed via an Attenuated Total Reflectance (ATR) accessory.[2][8]

-

Expected characteristic peaks:

-

~1630-1500 cm⁻¹: C=N and C=C stretching vibrations of the aromatic and oxazole rings.[2][9]

-

~1270 cm⁻¹: C-O-C (ether) stretching of the oxazole ring.[9]

-

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstituted (para) phenyl ring.[9]

-

C-Br stretching vibrations typically appear in the fingerprint region (< 700 cm⁻¹).

-

-

-

UV-Visible (UV-Vis) Spectroscopy:

Biological and Material Science Context

Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] They are considered structural isosteres of natural nucleic bases, which may contribute to their ability to interact with biological macromolecules.[2] In addition to their pharmaceutical potential, the fluorescent and electronic properties of compounds like 2-(4-bromophenyl)benzooxazole make them valuable intermediates in the development of materials for organic electronics, such as in photonic devices or as fluorescent probes.[1]

References

- 1. CAS 3164-13-4: 2-(4-Bromophenyl)benzoxazole | CymitQuimica [cymitquimica.com]

- 2. jocpr.com [jocpr.com]

- 3. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. jetir.org [jetir.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Bromo-phenyl)-benzooxazole (CAS: 3164-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-phenyl)-benzooxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological activities. Particular emphasis is placed on its emerging role as an antimicrobial and anticancer agent. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional organic materials.

Physicochemical Properties

2-(4-Bromo-phenyl)-benzooxazole is a solid at room temperature, appearing as a white to orange or green powder or crystalline solid.[1] Its core structure consists of a benzoxazole ring substituted at the 2-position with a 4-bromophenyl group.[1] The presence of the bromine atom and the conjugated benzoxazole system imparts this molecule with unique electronic and photoluminescent properties.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 3164-13-4 | [1][2] |

| Molecular Formula | C₁₃H₈BrNO | [2] |

| Molecular Weight | 274.11 g/mol | [2] |

| Melting Point | 158-159 °C | [3] |

| Boiling Point | 339.1 °C at 760 mmHg | [2] |

| Density | 1.514 g/cm³ | [2] |

| Solubility | Soluble in Toluene | [4] |

| Appearance | White to Orange to Green powder to crystal | [1] |

| λmax | 306 nm (in Cyclohexane) | [3] |

Spectroscopic Data

The structural elucidation of 2-(4-Bromo-phenyl)-benzooxazole is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2-(4-Bromo-phenyl)-benzooxazole shows a molecular ion peak corresponding to its molecular weight. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak.

Table 2: Mass Spectrometry Data

| m/z | Interpretation |

| 273/275 | [M]+, Molecular ion peak showing bromine isotope pattern |

NMR Spectroscopy

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-(4-Bromo-phenyl)-benzooxazole would display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1615 | C=N stretching (oxazole ring) |

| ~1580, 1480, 1450 | C=C stretching (aromatic rings) |

| ~1240 | C-O-C stretching (oxazole ring) |

| ~1070 | C-Br stretching |

| ~830 | C-H out-of-plane bending (para-disubstituted benzene) |

| ~745 | C-H out-of-plane bending (ortho-disubstituted benzene) |

Synthesis

Several synthetic routes to 2-(4-Bromo-phenyl)-benzooxazole have been reported, with the most common being the condensation reaction between a 2-aminophenol and a 4-bromobenzaldehyde or its corresponding carboxylic acid derivative.

General Experimental Protocol: Condensation of 2-Aminophenol and 4-Bromobenzaldehyde

A general procedure involves the reaction of 2-aminophenol with 4-bromobenzaldehyde in the presence of an oxidizing agent or a catalyst. A specific example is the reaction of an aldehyde with 2-aminophenol using a NiFe₂O₄@SiO₂@aminoglucose catalyst under solvent-free conditions.[5]

Materials:

-

4-Bromobenzaldehyde

-

2-Aminophenol

-

NiFe₂O₄@SiO₂@aminoglucose catalyst

-

Ethanol

Procedure:

-

A mixture of 4-bromobenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and the catalyst (0.05 g) are stirred at room temperature under solvent-free conditions.[5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the mixture is diluted with hot ethanol.[5]

-

The catalyst is separated using an external magnet and washed with hot distilled water and ethanol.[5]

-

The filtrate is cooled to room temperature to allow the crude product to precipitate.[5]

-

The crude product can be further purified by recrystallization from ethanol.[5]

Synthetic workflow for 2-(4-Bromo-phenyl)-benzooxazole.

Biological Activities and Potential Mechanisms of Action

Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6][7] While the specific mechanisms of action for 2-(4-Bromo-phenyl)-benzooxazole are still under investigation, studies on related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Benzoxazole derivatives have been shown to exhibit activity against a range of microbial pathogens. The proposed mechanism of action for some benzoxazoles as antibacterial agents involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.[2]

Proposed antimicrobial mechanism of action.

Anticancer Activity

Studies on closely related benzoxazole derivatives suggest that 2-(4-Bromo-phenyl)-benzooxazole may possess anticancer properties. A study on 5-amino-2-[p-bromophenyl]-benzoxazole demonstrated significant anticancer effects in breast cancer cell lines, including the induction of apoptosis and a decrease in angiogenesis.[6] The study implicated the involvement of several key proteins in these processes, including Apaf-1, cytochrome C, caspases, Bcl-2, NF-κB, and VEGF.[6]

One potential mechanism of anticancer activity for benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.

Potential anti-angiogenic mechanism of action.

Furthermore, the induction of apoptosis is a crucial mechanism for many anticancer drugs. The study on the amino-substituted analog suggests a potential role in modulating the intrinsic and/or extrinsic apoptotic pathways. The release of cytochrome c from the mitochondria, activation of caspases, and the interplay between pro- and anti-apoptotic proteins of the Bcl-2 family are central to this process.

Applications

The unique properties of 2-(4-Bromo-phenyl)-benzooxazole make it a valuable compound in several fields:

-

Drug Discovery: It serves as a key building block and scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[2][6][7]

-

Materials Science: Its fluorescent and photoluminescent properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic materials.[2]

-

Chemical Research: It is a useful intermediate in various organic synthesis reactions.[3]

Conclusion

2-(4-Bromo-phenyl)-benzooxazole is a versatile heterocyclic compound with significant promise in both medicinal chemistry and materials science. Its straightforward synthesis, coupled with its potential to modulate key biological pathways, makes it an attractive scaffold for the development of new drugs. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this promising molecule.

References

In-Depth Technical Guide on the Crystal Structure of Benzoxazole Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the crystallographic analysis of benzoxazole derivatives, with a specific focus on the structural characteristics of compounds analogous to 2-(4-bromo-phenyl)-benzooxazole. Despite a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), the specific crystal structure for 2-(4-bromo-phenyl)-benzooxazole has not been reported or is not publicly accessible.

To provide a valuable resource for researchers in this field, this guide presents a detailed analysis of a closely related and structurally similar compound for which crystallographic data is available: 2-(4-Aminophenyl)-1,3-benzoxazole . The methodologies and data presentation herein serve as a robust template for the analysis and reporting of the crystal structure of 2-(4-bromo-phenyl)-benzooxazole, should the data become available.

Introduction to the Structural Importance of Benzoxazoles

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature contribute to their diverse pharmacological activities and utility in organic electronics. The precise three-dimensional arrangement of atoms within the crystal lattice, determined by X-ray crystallography, is paramount for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering advanced materials. The substitution pattern on the phenyl ring, such as the bromo- group in the target compound, is expected to significantly influence intermolecular interactions and crystal packing.

Crystallographic Data for 2-(4-Aminophenyl)-1,3-benzoxazole

The following table summarizes the single-crystal X-ray diffraction data for 2-(4-Aminophenyl)-1,3-benzoxazole, a structural analog of the target compound. This data provides insight into the typical crystallographic parameters of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O[1] |

| Molecular Weight | 210.23 g/mol [1] |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 4.1461 (3) Å[1] |

| b | 19.5420 (12) Å[1] |

| c | 12.7705 (8) Å[1] |

| α | 90° |

| β | 95.243 (1)°[1] |

| γ | 90° |

| Unit Cell Volume | 1030.38 (12) ų[1] |

| Z (Molecules per unit cell) | 4[1] |

| Calculated Density | 1.355 Mg/m³ |

| Radiation Type | Mo Kα[1] |

| Wavelength | 0.71073 Å |

| Temperature | 298 (2) K[1] |

| Dihedral Angle (Benzoxazole/Benzene) | 11.8 (1)°[1] |

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments.

Synthesis of 2-(4-substituted-phenyl)-benzooxazoles

A general and common method for the synthesis of 2-aryl-benzoxazoles involves the condensation reaction between a 2-aminophenol and a substituted benzoic acid or benzaldehyde.

General Procedure for Synthesis from Benzaldehyde: A mixture of a substituted benzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) is stirred in the presence of a catalyst, such as NiFe₂O₄@SiO₂@aminoglucose (0.05 g), under solvent-free conditions at room temperature.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with hot ethanol, and the catalyst is removed. The crude product is then recrystallized from a suitable solvent like ethanol to yield the purified 2-aryl-benzoxazole.[2]

Single-Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Slow Evaporation Method:

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Filtration: The solution is filtered to remove any particulate matter.

-

Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks. This slow process facilitates the formation of well-ordered single crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final determination and validation of a crystal structure.

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the specific crystal structure of 2-(4-bromo-phenyl)-benzooxazole remains to be elucidated and reported in the public domain, this guide provides a comprehensive framework for its future analysis. The crystallographic data of the analogous 2-(4-aminophenyl)-1,3-benzoxazole offers valuable comparative insights. The detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined here represent the standard methodologies that would be employed for the structural determination of the target compound. This technical guide serves as a foundational resource for researchers engaged in the synthesis and structural characterization of novel benzoxazole derivatives for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 2-(4-Bromo-phenyl)-benzooxazole: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromo-phenyl)-benzooxazole, detailed experimental protocols for its synthesis, and an exploration of its biological activities, including its role in relevant signaling pathways. This information is intended to support research and development efforts in medicinal chemistry, materials science, and drug discovery.

Core Properties of 2-(4-Bromo-phenyl)-benzooxazole

2-(4-Bromo-phenyl)-benzooxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a 4-bromophenyl group.[1] Its chemical structure lends itself to a variety of applications, from fluorescent probes and organic electronics to potential therapeutic agents.[1][2]

Physicochemical Data

A summary of the key quantitative data for 2-(4-Bromo-phenyl)-benzooxazole is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈BrNO | [1][2][3] |

| Molecular Weight | 274.12 g/mol | [1][3] |

| CAS Number | 3164-13-4 | [1][2][3] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 158-159 °C | [4] |

| Boiling Point | 339.1 °C at 760 mmHg | [2] |

| Density | 1.514 g/cm³ | [2] |

| λmax | 306 nm (in Cyclohexane) | [4] |

Synthesis and Experimental Protocols

The synthesis of 2-arylbenzoxazoles can be achieved through several methodologies. A common and effective approach involves the condensation of a 2-aminophenol with a substituted benzoic acid or aldehyde. Below is a generalized experimental protocol adapted from literature on the synthesis of similar benzoxazole derivatives.

Protocol: Synthesis of 2-(4-Bromo-phenyl)-benzooxazole

Objective: To synthesize 2-(4-Bromo-phenyl)-benzooxazole via condensation of 2-aminophenol and 4-bromobenzoic acid.

Materials:

-

2-Aminophenol

-

4-Bromobenzoic acid

-

Polyphosphoric acid (PPA)

-

Ethanol

-

10% Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a round-bottom flask, combine 2-aminophenol (0.02 mol) and 4-bromobenzoic acid (0.02 mol) with polyphosphoric acid (25 g).[5]

-

Heat the reaction mixture to 210°C for approximately 2.5 hours with stirring.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice.[5]

-

Neutralize the resulting solution with a 10% NaOH solution until a precipitate forms.[5]

-

Collect the crude product by filtration and wash thoroughly with water.[5]

-

Purify the crude product by recrystallization from ethanol to obtain 2-(4-Bromo-phenyl)-benzooxazole.[5]

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Benzoxazole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6]

Anticancer Effects and a Putative Signaling Pathway

Research on analogous compounds, such as 5-amino-2-[p-bromophenyl]-benzoxazole, has shed light on the potential mechanisms of action for this class of molecules in cancer therapy. Studies have indicated that these compounds can induce apoptosis in cancer cells. This process is potentially mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway and the downregulation of Vascular Endothelial Growth Factor (VEGF).[5]

The following diagram illustrates the logical relationship of how 2-(4-Bromo-phenyl)-benzooxazole may exert its anticancer effects by inhibiting the NF-κB signaling pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by 2-(4-Bromo-phenyl)-benzooxazole.

Applications in Materials Science

Beyond its biological potential, 2-(4-Bromo-phenyl)-benzooxazole and its derivatives are of significant interest in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The conjugated aromatic system of the benzoxazole core provides good charge transfer properties, which are crucial for enhancing the efficiency of electronic devices.[7] The presence of the bromophenyl group offers a site for further chemical modification, allowing for the fine-tuning of the material's electronic and photoluminescent properties for use in various color-emitting devices.[7]

This technical guide serves as a foundational resource for professionals engaged in the study and application of 2-(4-Bromo-phenyl)-benzooxazole. The provided data and protocols are intended to facilitate further research and development in the promising fields of medicinal chemistry and materials science.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. medicinescience.org [medicinescience.org]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

In-Depth Technical Guide: Solubility of 2-(4-bromo-phenyl)-benzooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-bromo-phenyl)-benzooxazole (CAS No: 3164-13-4), a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available data, providing detailed experimental protocols for determining solubility, and contextualizing its importance in the drug development workflow.

Physicochemical Properties and Solubility Data

2-(4-bromo-phenyl)-benzooxazole is a heterocyclic aromatic compound. Its relatively nonpolar and rigid structure suggests low aqueous solubility and a preference for organic solvents.

Quantitative Solubility Data

Quantitative solubility data for 2-(4-bromo-phenyl)-benzooxazole is sparse. The table below summarizes the available calculated and qualitative data.

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | Not Specified | 0.00334 mg/mL (0.0000122 mol/L) | Calculated | [1] |

| Water | Not Specified | 0.00654 mg/mL (0.0000239 mol/L) | Calculated (Ali et al., 2012) | [1] |

| Toluene | Not Specified | Soluble | Qualitative | [2] |

| Ethanol | Boiling Point | Soluble | Inferred from recrystallization data | |

| Ethanol | Room Temperature | Sparingly Soluble | Inferred from recrystallization data |

Note: While one source classifies the compound as "moderately soluble" based on a calculated LogS of -4.62, the numerical water solubility values indicate that it is very poorly soluble or practically insoluble in water[1].

Probable Solvents

Based on the general solubility of benzoxazole derivatives and solvents used in their synthesis and purification, the following organic solvents are likely to be effective in dissolving 2-(4-bromo-phenyl)-benzooxazole:

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF)

-

Ketones: Acetone

-

Nitriles: Acetonitrile

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of 2-(4-bromo-phenyl)-benzooxazole in various solvents.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

2-(4-bromo-phenyl)-benzooxazole

-

A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane, DMSO)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of 2-(4-bromo-phenyl)-benzooxazole to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a dark background.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

2-(4-bromo-phenyl)-benzooxazole

-

A selection of test solvents

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(4-bromo-phenyl)-benzooxazole to a vial (enough to ensure that undissolved solid remains at equilibrium).

-

Add a known volume of the desired solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Solubility in the Context of Drug Development

The solubility of a compound like 2-(4-bromo-phenyl)-benzooxazole is a critical determinant of its potential as a therapeutic agent. It influences everything from initial screening to formulation and bioavailability. The following workflow illustrates the role of solubility assessment in the drug development process.

Caption: Experimental workflow for solubility assessment and its implications in drug development.

This workflow demonstrates how early assessment of solubility can guide key decisions. A compound with poor solubility may require significant formulation efforts or chemical modification (lead optimization) to improve its drug-like properties.

References

The Benzoxazole Nucleus: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The journey of the benzoxazole scaffold, from its roots in the mid-19th century exploration of heterocyclic chemistry to its current status as a "privileged" structure in medicinal chemistry, is a testament to its remarkable versatility.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery, development, and therapeutic applications of benzoxazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a visual representation of key signaling pathways.

A Historical Perspective: The Emergence of a Versatile Scaffold

The story of benzoxazoles is intrinsically linked to the broader history of heterocyclic chemistry, which began to flourish in the mid-1800s.[1] These aromatic organic compounds, characterized by a benzene ring fused to an oxazole ring, quickly garnered attention for their unique chemical properties and diverse biological activities.[1][2] Early research focused on the fundamental synthesis and characterization of the benzoxazole nucleus. A pivotal and enduring method for their synthesis involves the condensation of ortho-aminophenols with various reagents, a strategy that continues to be refined and adapted today.

Over the decades, the therapeutic potential of benzoxazole derivatives has been extensively explored, revealing a wide spectrum of pharmacological activities. These include antimicrobial, antifungal, anti-inflammatory, analgesic, anticancer, and antiviral properties, among others.[1][3][4] This broad range of bioactivity has solidified the benzoxazole scaffold as a cornerstone in the design and development of novel therapeutic agents.

Synthetic Methodologies: Building the Benzoxazole Core

The synthesis of the benzoxazole core and its derivatives has evolved significantly, with numerous methods developed to achieve high yields and structural diversity. The foundational approach remains the cyclization of an o-aminophenol precursor.

General Synthesis of 2-Substituted Benzoxazoles

A widely employed method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester) or an aldehyde.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol and Benzaldehyde

This protocol describes a common method for the synthesis of a 2-arylbenzoxazole derivative.

Materials:

-

o-Aminophenol

-

Benzaldehyde

-

Catalyst (e.g., p-toluenesulfonic acid, iodine)

-

Solvent (e.g., toluene, ethanol)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of o-aminophenol (1.0 eq) in toluene, add benzaldehyde (1.0-1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylbenzoxazole.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[2]

Logical Workflow for Benzoxazole Synthesis

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Therapeutic Applications and Biological Activity

The diverse biological activities of benzoxazole derivatives have led to their investigation in numerous therapeutic areas. Below are key examples with quantitative data on their efficacy.

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazole-hydrazone derivative 3d | A549 (Lung) | <3.9 | [5] |

| Benzoxazole-1,3,4-oxadiazole 5d | A549 (Lung) | 5.00 | [5] |

| 2-Cyclic amine-1,3-benzoxazole 5c | HeLa (Cervical) | 17.31 | [6] |

| Benzoxazole linked 1,3,4-oxadiazole 10b | MCF-7 (Breast) | 0.10 ± 0.013 | [7] |

| Benzoxazole linked 1,3,4-oxadiazole 10b | A549 (Lung) | 0.13 ± 0.014 | [7] |

| Benzoxazole linked 1,3,4-oxadiazole 10b | HT-29 (Colon) | 0.22 ± 0.017 | [7] |

| 2,5-disubstituted benzoxazole 3c | MCF-7 (Breast) | 4 | [8] |

| Benzoxazole derivative 12l | HepG2 (Liver) | 10.50 | [9] |

| Benzoxazole derivative 12l | MCF-7 (Breast) | 15.21 | [9] |

| Benzoxazole derivative 14i | HepG2 (Liver) | 3.22 ± 0.13 | [10] |

| Benzoxazole clubbed 2-pyrrolidinone 19 | SNB-75 (CNS) | 8.4 (nM) | [11] |

| Benzoxazole clubbed 2-pyrrolidinone 20 | SNB-75 (CNS) | 7.6 (nM) | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Benzoxazole derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of the benzoxazole derivative (typically in a serial dilution) and incubate for another 48-72 hours.

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][12][13]

Antimicrobial Activity

The benzoxazole scaffold is a common feature in compounds exhibiting potent antibacterial and antifungal activities.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-substituted benzoxazole 21 | E. coli | 25 | [14] |

| 2-substituted benzoxazole 18 | E. coli | 25 | [14] |

| Benzoxazole analogue 10 | B. subtilis | 1.14 x 10⁻³ (µM) | [3] |

| Benzoxazole analogue 24 | E. coli | 1.40 x 10⁻³ (µM) | [3] |

| Benzoxazole analogue 1 | C. albicans | 0.34 x 10⁻³ (µM) | [3] |

| 3,4,5-trimethoxyphenyl benzoxazole IIIa-IIIe | Various bacteria and fungi | 15.6 - 500 | [15] |

| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole B7 | P. aeruginosa isolate | 16 | [16] |

| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole B11 | P. aeruginosa isolate | 16 | [16] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Benzoxazole derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the benzoxazole derivative in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][17]

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Benzoxazolone derivative 3g | IL-6 | 5.09 ± 0.88 | [18] |

| Benzoxazolone derivative 3d | IL-6 | 5.43 ± 0.51 | [18] |

| Benzoxazolone derivative 3c | IL-6 | 10.14 ± 0.08 | [18] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzoxazole derivatives are mediated through their interaction with various biological targets. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[9][10] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and downstream signaling cascades.

VEGFR-2 Signaling Pathway

Caption: Inhibition of VEGFR-2 signaling by a benzoxazole derivative.

Inhibition of Monoacylglycerol Lipase (MAGL) in Nociception and Cancer

Benzoxazole-based compounds have been developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can produce analgesic and anticancer effects.

MAGL Inhibition Pathway

Caption: Mechanism of action of a benzoxazole-based MAGL inhibitor.

Conclusion and Future Directions

The historical journey of benzoxazole derivatives from their initial synthesis to their current prominence in medicinal chemistry highlights the enduring value of this versatile scaffold. The wealth of research has demonstrated their potential in treating a wide range of diseases, particularly cancer and infectious diseases. The ability to readily modify the benzoxazole core allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics with enhanced efficacy and selectivity. Future research will likely focus on the development of novel synthetic methodologies, the exploration of new biological targets, and the advancement of promising lead compounds through preclinical and clinical development. The benzoxazole nucleus is poised to remain a critical component in the armamentarium of medicinal chemists for years to come.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(4-bromophenyl)benzooxazole: A Technical Guide

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the spectroscopic and synthetic characteristics of the heterocyclic compound 2-(4-bromophenyl)benzooxazole. This guide details the methodologies for its synthesis and presents a comprehensive analysis of its structural features through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized 2-(4-bromophenyl)benzooxazole have been confirmed through a suite of spectroscopic techniques. The data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below, providing a complete spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-(4-bromophenyl)benzooxazole in deuterated chloroform reveals the characteristic signals of the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.17 | d | 8.0 | 2H, Ar-H |

| 7.64 | s | - | 1H, Ar-H |

| 7.34 | d | 8.0 | 1H, Ar-H |

| 7.19 | t | 8.0 | 1H, Ar-H |

| 7.05 | d | 8.0 | 1H, Ar-H |

¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 169.1 | C=N |

| 139.2 | Ar-C |

| 134.5 | Ar-C |

| 129.9 | Ar-CH |

| 124.3 | Ar-CH |

| 120.2 | Ar-CH |

| 118.1 | Ar-CH |

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-(4-bromophenyl)benzooxazole was recorded to identify the functional groups present in the molecule. The main absorption bands are listed below.

| Wavenumber (cm⁻¹) | Assignment |

| 3060 | Aromatic C-H stretch |

| 1615 | C=N stretch (benzoxazole ring) |

| 1590, 1480, 1450 | Aromatic C=C stretching |

| 1245 | C-O-C stretch (benzoxazole ring) |

| 1060 | C-Br stretch |

| 830 | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Ion |

| 273/275 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 194 | [M - Br]⁺ |

| 166 | [M - Br - CO]⁺ |

Experimental Protocols

Synthesis of 2-(4-bromophenyl)benzooxazole.[1]

A common and efficient method for the synthesis of 2-(4-bromophenyl)benzooxazole involves the condensation reaction between 2-aminophenol and 4-bromobenzaldehyde.[1]

Materials:

-

2-Aminophenol

-

4-Bromobenzaldehyde

-

Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

A mixture of 2-aminophenol (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) is dissolved in a suitable solvent.[1]

-

A catalytic amount of an acid catalyst is added to the mixture.

-

The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-bromophenyl)benzooxazole.[1]

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic characterization of 2-(4-bromophenyl)benzooxazole is depicted in the following diagram. This visualization illustrates the sequential application of different analytical techniques to elucidate the structure of the synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(4-bromophenyl)benzooxazole.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-(4-bromo-phenyl)-benzooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the promising pharmacological scaffold, 2-(4-bromo-phenyl)-benzooxazole. Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, and computational chemistry offers a powerful tool to accelerate the discovery and optimization of novel therapeutic agents based on this core structure.

This document outlines the standard computational methodologies, presents a framework for the systematic tabulation of key quantitative data, and visualizes the typical workflow employed in the in-silico analysis of such compounds.

Data Presentation: A Framework for Quantitative Analysis

The following tables provide a structured format for the presentation of key quantitative data obtained from quantum chemical calculations of 2-(4-bromo-phenyl)-benzooxazole. Due to the absence of specific published computational data for this exact molecule in the reviewed literature, these tables are presented as a template to be populated with results from future computational studies.

Table 1: Optimized Geometrical Parameters

This table should detail the key bond lengths, bond angles, and dihedral angles of the ground state optimized geometry of the molecule.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C1-O2 | Value |

| O2-C3 | Value | |

| N4-C3 | Value | |

| C8-Br9 | Value | |

| Bond Angle (°) | C1-O2-C3 | Value |

| O2-C3-N4 | Value | |

| C7-C8-Br9 | Value | |

| Dihedral Angle (°) | C1-O2-C3-N4 | Value |

| C5-C6-C7-C8 | Value |

Table 2: Calculated Vibrational Frequencies

This table should list the most significant calculated vibrational modes and their corresponding frequencies, which can be compared with experimental FT-IR and Raman spectra.

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| ν(C-H) aromatic | Aromatic C-H stretching | Value | Value |

| ν(C=N) | Imine stretching | Value | Value |

| ν(C-O-C) | Ether stretching | Value | Value |

| ν(C-Br) | Carbon-Bromine stretching | Value | Value |

| γ(C-H) | Out-of-plane C-H bending | Value | Value |

Table 3: Electronic Properties

This table summarizes key electronic properties derived from the calculations, providing insights into the molecule's reactivity and electronic transitions.

| Property | Calculated Value (eV) (DFT/B3LYP/6-311++G(d,p)) |

| Energy of Highest Occupied Molecular Orbital (HOMO) | Value |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

| Dipole Moment (Debye) | Value |

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts

This table should present the calculated NMR chemical shifts, which are crucial for the structural elucidation and confirmation of the synthesized compound.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Value | - | Value |

| C5 | Value | Value | Value |

| C8 | Value | - | Value |

| C11 | Value | Value | Value |

Experimental and Computational Protocols

The following section details a generalized protocol for the quantum chemical calculations of 2-(4-bromo-phenyl)-benzooxazole, based on methodologies reported for similar benzoxazole derivatives.[1][2]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 09 or a later version is typically employed for these calculations.

-

Method: Density Functional Theory (DFT) is the most common and reliable method for such systems.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its accuracy in predicting molecular geometries and vibrational frequencies of organic molecules.[1]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[1]

-

Procedure:

-

The initial molecular structure of 2-(4-bromo-phenyl)-benzooxazole is built using a molecular modeling program.

-

A geometry optimization is performed in the gas phase to find the lowest energy conformation of the molecule.

-

A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

The calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

Protocol 2: Electronic Property and NMR Chemical Shift Calculations

-

Software: Gaussian 09 or a later version.

-

Method: DFT using the optimized geometry from Protocol 1.

-

Functional and Basis Set: The same B3LYP/6-311++G(d,p) level of theory is used for consistency.

-

Procedure for Electronic Properties:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the optimization calculation.

-

Other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies.

-

-

Procedure for NMR Calculations:

-

The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors.

-

The calculated shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts.

-

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical calculation study for a molecule like 2-(4-bromo-phenyl)-benzooxazole.

Caption: Workflow for quantum chemical analysis of 2-(4-bromo-phenyl)-benzooxazole.

References

Thermal Stability and Degradation Profile of 2-(4-bromo-phenyl)-benzooxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-(4-bromo-phenyl)-benzooxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public literature, this document compiles and extrapolates information from closely related 2-aryl-benzoxazole and polybenzoxazole systems to predict its thermal behavior. This guide covers expected thermal stability, potential degradation pathways, and detailed experimental protocols for relevant analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and similar benzoxazole derivatives.

Introduction

Benzoxazole derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities and applications in materials science, including as fluorescent probes and components of thermally stable polymers.[1] The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where thermal processing is common. 2-(4-bromo-phenyl)-benzooxazole, with its halogenated phenyl substituent, is expected to possess distinct thermal characteristics. This guide aims to provide a detailed understanding of these properties.

Predicted Thermal Stability

Based on the analysis of related polybenzoxazole systems, 2-(4-bromo-phenyl)-benzooxazole is anticipated to exhibit high thermal stability. Aromatic polybenzoxazoles are known to be stable up to 450°C in air.[2] The benzoxazole ring itself is a thermally robust scaffold.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data of Related Polybenzoxazoles

To provide a contextual understanding of the thermal stability of the benzoxazole core, the following table summarizes TGA and DSC data for representative polybenzoxazole (PBO) systems. It is important to note that these are polymeric materials and the thermal stability of the monomeric 2-(4-bromo-phenyl)-benzooxazole may differ.

| Polymer System | Td5% (°C, 5% Weight Loss) | Td10% (°C, 10% Weight Loss) | Tg (°C, Glass Transition) | Reference |

| Polybenzoxazole (general) | >500 | - | ~310 | [2] |

| o-hydroxy Polyimide Precursor to PBO | ~450 (onset of degradation) | - | - | [3] |

| Aldehyde-functional Polybenzoxazine | ~350 (onset of degradation) | >400 | - | [4] |

Note: This data is for polymeric systems and should be used as a general indicator of the thermal robustness of the benzoxazole moiety.

Predicted Degradation Profile

The thermal degradation of benzoxazoles is a complex process involving the breakdown of the heterocyclic and aromatic rings. For 2-(4-bromo-phenyl)-benzooxazole, the degradation is likely to be initiated at the weaker bonds within the molecule.

Proposed General Degradation Pathway

The thermal decomposition of polybenzoxazoles in an inert atmosphere is understood to proceed through the loss of oxygen as carbon monoxide (CO) and carbon dioxide (CO2), potentially forming Schiff base-type structures.[2] The C-Br bond in the 4-bromophenyl group may also be a point of initial cleavage.

Below is a generalized schematic of the potential initial steps in the thermal degradation of the benzoxazole ring.

Caption: Generalized thermal degradation pathway of a 2-aryl-benzoxazole.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of 2-(4-bromo-phenyl)-benzooxazole, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound degrades and the corresponding mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the 2-(4-bromo-phenyl)-benzooxazole sample is in a fine, homogeneous powder form.

-

Crucible: Place 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered 2-(4-bromo-phenyl)-benzooxazole into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to ensure a closed system. Use an empty, sealed aluminum pan as a reference.

-

Atmosphere: Maintain an inert atmosphere with a nitrogen or argon purge at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the melting point.

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating cycle is often performed to observe the glass transition of the amorphous solid, if applicable.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic events if any decomposition or crystallization occurs. The peak onset temperature is typically reported as the melting point.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of 2-(4-bromo-phenyl)-benzooxazole.

Caption: Logical workflow for the thermal characterization of the target compound.

Conclusion

While direct experimental data on the thermal properties of 2-(4-bromo-phenyl)-benzooxazole is scarce, this guide provides a robust predictive framework based on the well-established thermal stability of the benzoxazole scaffold. The compound is expected to be a thermally stable molecule. For definitive quantitative data, the experimental protocols for TGA and DSC outlined herein should be followed. The information presented serves as a foundational resource for researchers and professionals, enabling informed decisions in the handling, processing, and application of this and structurally related compounds.

References

The Rising Therapeutic Potential of Novel Benzoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, a privileged heterocyclic scaffold, continues to be a focal point in medicinal chemistry due to its remarkable and diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the burgeoning potential of novel benzoxazole derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes quantitative biological data, details key experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for the scientific community.

Anticancer Activity of Benzoxazole Derivatives

A significant body of research highlights the potent cytotoxic effects of benzoxazole derivatives against a wide array of human cancer cell lines.[3][4] These compounds have been shown to induce apoptosis and inhibit key enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II and various kinases.[5][6]

Quantitative Anticancer Data

The in vitro anticancer activity of various novel benzoxazole compounds is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylbenzoxazoles | MCF-7 (Breast) | 1.5 - 9.1 | [7] |

| HT-29 (Colon) | 9.1 | [7] | |

| A-549 (Lung) | 0.13 - 0.4 | [8] | |

| NCI-H460 (NSCLC) | 0.4 - 1.1 | [8] | |

| Benzoxazole-Piperazine Conjugates | MCF-7 (Breast) | 19.89 - 23.12 | [9] |

| HeLa (Cervical) | 22.71 - 26.86 | [9] | |

| 5-Substituted Benzoxazoles | Various | 0.11 - 0.93 | [8] |

| Benzoxazole-1,3,4-Oxadiazole Hybrids | A549 (Lung) | 0.13 | [8] |

| MCF-7 (Breast) | 0.10 | [8] | |

| HT-29 (Colon) | 0.22 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[1][3][4]

Materials:

-

Cancer cell lines